Journal Name:Journal of Food Science and Technology
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Release and antibacterial action of phenolic acids incorporated into PHBV films
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.fpsl.2023.101112
Ferulic or p-coumaric acids were incorporated (3, 6 or 9%) into PHBV films by melt processing or surface anchoring (3–4% in the film). The release kinetics of phenolics and the films’ antibacterial effect against Escherichia coli and Listeria innocua were analysed. At equilibrium, a near 100% release of phenolics was obtained from melt processed films in a low polar simulant (D1: 50% v/v ethanol in water), whereas it ranged between 10% and 38% in a more polar simulant (A: 10% v/v ethanol in water). The diffusion coefficient of FA or PCA in the matrix also rose by 4–30 times in contact with simulant D1. The limited release of the phenolics in contact with aqueous systems hindered the film’s antibacterial effect in contact with the inoculated culture media. In contrast, surface-loaded films exhibited a complete release of phenolics in aqueous media and a significant (near 2 log CFU) bacterial growth inhibition.
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Thermo-mechanical, rheological, microstructural, and barrier properties of gum-based edible packaging: A review
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.fpsl.2023.101117
Single-use plastics are a major threat to the environment and human health. Prioritizing sustainable and nature-derived biodegradable materials to develop edible films and coatings for food products is the current focus in packaging applications. Among such biodegradable polymers, gums obtained from plant seeds (e.g., guar and tara), plant exudates (e.g., Arabic and karaya), tubers (e.g., konjac and salep), or modern biotechnological approaches (e.g., xanthan and gellan) are important ones, and they have been the subject of recent interest in developing edible films and coatings. Because of the highly branched nature of the polymer network and their affinity for water molecules, the gum-based films have low mechanical strength and poor resistance to water vapor permeability. With a goal to improve the thermal, mechanical, and barrier properties of gum-based films, this review discusses the approaches to property improvement currently used, including plasticization, blending, and the addition of active compounds and nanoparticles.
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Valorization of post-consumer recycled polypropylene through their reinforcement with amine and amine/silane organically modified clays for potential use in food packaging
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.fpsl.2023.101121
The deterioration of the properties of post-consumer recycled polyolefins is one of the challenges to address for their further use in new packaging systems. In this work, sheets based on nanocomposites of flexible post-consumer recycled polypropylene (PCPP) and amine (NI44P) and amine/silane (NI.31PS) organic-modified clays were developed in order to study the effect of these nanoclays in the improvement of the PCPP’s properties for food packaging applications. Clays tended to reduce the water vapor permeability of the sheets, and interestingly, this effect was more significant by the presence of aminopropyltriethoxysilane as a coupling agent in the clay due to its possible interactions with the oxidized groups of the recycled polymer. Conversely, oxygen permeability increased with NI.31PS clay, but was greatly reduced with the addition of NI.44P at 1 wt%. The nanocomposite with NI.31PS at 3 wt% presented the highest increase of tensile strength. The nanocomposites complied with the overall migration limit towards aqueous and fatty simulants. Migration values were lower in 10 % ethanol and 3 % acetic acid than in olive oil.
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Poly(limonene): A novel renewable oligomeric antioxidant and UV-light blocking additive for chitosan-based films
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1016/j.fpsl.2023.101085
Limonene is a well-known bioactive additive for biopolymer-based films. However, its high volatility considerably limits such applications. Herein, we propose the use of a low molecular weight poly(limonene) (PLM) as an alternative high-performance additive for chitosan-based (CH) films. Effects of different concentrations (0.15–0.45 % w/w) of PLM on the properties of CH films were systematically evaluated. Overall, films with impressive antioxidant activity and UV light barrier were easily obtained, even at reduced PLM loads. Among the concentrations explored, there was a reduction in the film’s tensile strength from 23.73 to 12.08 MPa, when the maximum concentration of PLM (0.45 %) was used. However, the elongation at break did not change significantly for any sample. Additionally, the water vapor transmission rate decreased from approximately 547 to 412 g m−2 day−1. Therefore, PLM demonstrates the potential to appear as a novel high-stability additive for active bio-based film development serving food packaging.
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Oregano essential oil-doped citric acid modified polyvinyl alcohol bio-active films: Properties, bio-functional performance and active packaging application of chicken breast
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.fpsl.2023.101125
In the present study, a vapor antimicrobial bio-packaging system was designed utilizing polyvinyl alcohol (PVOH) as the substrate incorporating citric acid (CA) and oregano essential oil (OEO) as cross-linking and active component, respectively. When CA and OEO were incorporated into PVOH film, the drop in TS along with the improvements in EB, water resistance performance, barrier ability and thermostability were observed. Analysis of FTIR and XPS disclosed that the esterification could occur between PVOH and CA. The vapor antimicrobial assay proved that PVOH/CA/OEO films could increase the membrane permeability of test bacteria by altering the secondary and tertiary construction of membrane protein, and display an excellent antibacterial activity on E. coli and S. aureus by vapor diffusion. Finally, chicken breasts with bio-active films had better quality and the shelf-life was extended, which indicated its promising prospects for the use in preservation.
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Algae as an additive to improve the functional and mechanical properties of protein and polysaccharide-based films and coatings. A review of recent studies
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.fpsl.2023.101128
The development of active edible films for food packaging applications represents one of the current and future trends in the food industry. Nevertheless, the poor mechanical and barrier properties of these materials is one of the challenges that must be faced towards their industrial scale production. In this sense, algae, besides being a source of polysaccharides of known use in the food industry, are also a source of bioactive compounds of interest. The aim of the present review is to describe the most recent advances in the development of edible films and coatings with added bioactive algal molecules for food-related applications. Key parameters such as type of solvent, extraction technique, biomass treatment and type of algae are discussed. Moreover, the effects of the algal additive on the functional and mechanical properties of the obtained materials are reviewed. Finally, some real case scenarios of packaging for fresh fish, meat or vegetables have been compared.
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Quantitative analysis and health risk assessment of bisphenols in selected canned foods using the modified QuEChERS method coupled with gas chromatography-mass spectrometry
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-04-22 , DOI: 10.1016/j.fpsl.2023.101078
A QuEChERS-based extraction method, followed by derivatization prior to gas chromatography-mass spectrometric detection, was used to determine the presence and levels of bisphenol A and four of its derivatives in canned fish, baked beans and corned beef. The best conditions for derivatization of the five bisphenols were found to be 25°C over 60 min using a multivariate procedure based on central composite design and bis(trimethylsilyl) trifluoroacetamide as the derivatizing agent. Good method validation parameters were observed with recoveries ranging from 80% to 98% at three spiking levels, while method detection and quantitation limits were in the 0.794–3.81 and 2.41–11.5 µg kg−1 range, respectively. Bisphenol A was detected in all food categories (16.5–191 µg kg−1) while bisphenol B was detected in baked beans only with concentration ranges of 15.4–49.2 µg kg−1. The estimated daily intake for bisphenol A due to consumption of all the three food categories was estimated at 0.57 µg kg−1 bw per day. This value was within the temporary tolerable daily intake set by the European Union. A health risk assessment prediction using the hazard quotient showed that the potential for non-carcinogenic effects in adults due to a lifetime consumption of the studied canned foods was minimal but detrimental to vulnerable groups especially babies. In this regard, detection of these bisphenols in the studied food samples remains a concern and regular monitoring is necessary to ensure they remain within permissible migration levels.
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Active packaging coatings based on agarose caffeate: Preparation, characterisation, and application in grass carp (Ctenopharyngodon idellus) preservation
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-05-13 , DOI: 10.1016/j.fpsl.2023.101089
Caffeic acid was grafted to agarose by a nonradical synthesis method to improve the functional properties of agarose and its application value in food preservation. Structural characterization showed that the carboxyl group of caffeic acid was successfully grafted to the C6-OH of D-galactose in agarose, and the highest grafting ratio could reach 12.18 %. Incorporating caffeic acid significantly increased the antioxidant and bacteriostatic activities. With the increase in grafting ratio from 0 % to 12.18 %, the scavenging ratio of DPPH increased from 0 % to 50.09 %, and the inhibition ratio of β-carotene bleaching increased from 7.49 % to 72.21 %. The bacteriostatic ratio of agarose caffeate (Cf-Ag) against Escherichia coli and Staphylococcus aureus could reach 100 %. The fish preservation test indicated that Cf-Ag had positive effects on inhibiting bacterial growth and fat oxidation, reducing the water loss, and prolonging the overall quality of grass carp fillet during refrigeration, which was more effective than native agarose in extending the shelf life of fish.
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Design of bioactive biopolymer coating based on Latilactobacillus curvatus 54M16 producer of bacteriocins to preserve the safety of minimally processed fennel
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.fpsl.2023.101111
In this study Latilactobacillus curvatus 54M16 (LAB) producing bacteriocins has been incorporated into a sodium caseinate (SC)/guar gum (GG)/beeswax (BW) blend to develop a bioactive film/coating. Moreover, the coating capacity of preserving the safety and quality of minimally processed fennel has been investigated. Results showed significant antimicrobial activity of the bioactive film against L. innocua C6 during 28 days of storage at 4 °C, 10 °C, 20 °C and 30 °C. The presence of LAB did not affect the moisture content, thickness, color, and solubility of the SC/GG/BW films, whereas caused a reduction of the film’s stiffness and water vapor permeability.Counts of L. innocua on fennels processed with the active coating showed a significant reduction of about 2 log cycles at the end of storage with respect to the control samples for which L. innocua ranged from 3.42 to 4.13 log CFU/cm2. Moreover, microbial diversity dramatically decreased in samples coated with antimicrobial film, that were dominated by Lactobacillus sp. In conclusion, the developed bioactive coating can be used as an antimicrobial coating to improve minimally processed fennel safety.
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Development of an antimicrobial packaging system for fresh cape gooseberry (Physalis peruviana L.) fruits
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.fpsl.2023.101113
An active antifungal packaging system combined with modified atmospheres (MAP) was proposed to preserve cape gooseberry. Initially, the antifungal effect of oregano essential oil, cinnamaldehyde, and 2-nonanone in the vapor phase was evaluated in vitro to determine the minimum inhibitory concentration (MIC) for Botrytis cinerea. Next, the better antifungal compound was included inside an active packaging system adsorbed in powdered bentonite. 100 ± 1 g of fruits were introduced in sealed polylactic acid (PLA) packages with a 0.058 mm perforation in the center forming a MAP and stored at 6 °C and 75 % RH determining fungal deterioration and changes in quality properties. From the in vitro tests, it was determined that cinnamaldehyde was the component with the highest antifungal capacity with a MIC of 2,38 µg per cm3 of headspace air. With the active packages combined with MAP, it was possible to obtain up to 42 days of shelf life.
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